![molecular formula C5H10N2 B13517189 2-Azabicyclo[2.1.1]hexan-4-amine](/img/structure/B13517189.png)
2-Azabicyclo[2.1.1]hexan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azabicyclo[2.1.1]hexan-4-amine is a bicyclic amine compound characterized by its unique structure, which includes a nitrogen atom within a bicyclic framework. This compound is of significant interest in medicinal chemistry and organic synthesis due to its rigid structure and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.1.1]hexan-4-amine typically involves the intramolecular cyclization of prefunctionalized substrates. One common method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . Another approach involves the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the bicyclic ring system .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable synthesis of this compound can be achieved through batchwise, multigram preparations, delivering significant quantities of the material .
Analyse Des Réactions Chimiques
Types of Reactions
2-Azabicyclo[2.1.1]hexan-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly with oxygen-based nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include Lewis acids for cycloaddition reactions and palladium catalysts for aminoacyloxylation reactions . Conditions often involve mild temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions include various substituted azabicyclohexanes and cyclobutenyl methanamine products .
Applications De Recherche Scientifique
2-Azabicyclo[2.1.1]hexan-4-amine has several scientific research applications:
Biology: Its rigid structure makes it a valuable scaffold in the design of biologically active molecules.
Industry: It is employed in the synthesis of various pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Azabicyclo[2.1.1]hexan-4-amine involves its interaction with molecular targets through its rigid bicyclic structure. This rigidity can bias the compound into preferred active conformations, enhancing its binding affinity and specificity for target proteins . The compound’s effects are mediated through its ability to undergo nucleophilic substitution reactions, forming stable complexes with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[2.2.1]heptan-4-amine: Another bicyclic amine with a similar structure but different ring size.
Cyclobutenyl methanamine: A related compound formed through addition/elimination sequences.
Uniqueness
2-Azabicyclo[2.1.1]hexan-4-amine is unique due to its smaller ring size and the specific reactivity it exhibits in cycloaddition and substitution reactions. Its rigid structure provides distinct advantages in medicinal chemistry, particularly in the design of drug candidates with improved solubility, lipophilicity, and metabolic stability .
Propriétés
Formule moléculaire |
C5H10N2 |
|---|---|
Poids moléculaire |
98.15 g/mol |
Nom IUPAC |
2-azabicyclo[2.1.1]hexan-4-amine |
InChI |
InChI=1S/C5H10N2/c6-5-1-4(2-5)7-3-5/h4,7H,1-3,6H2 |
Clé InChI |
LVNZUYCZXKDGKG-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC1(CN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl2-[(3-ethynyloxetan-3-yl)oxy]acetate](/img/structure/B13517110.png)
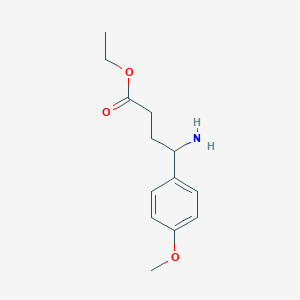

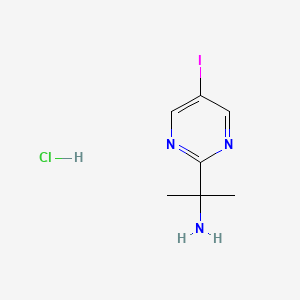

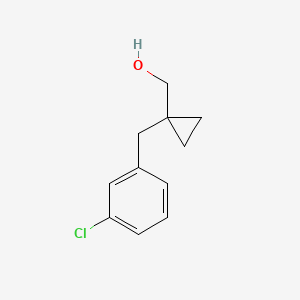
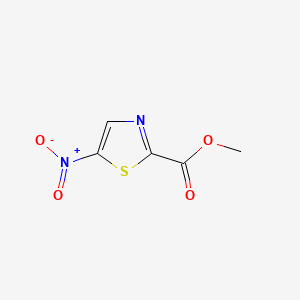
![N-methyl-N-[(naphthalen-1-yl)methyl]carbamoyl chloride](/img/structure/B13517147.png)
![1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13517150.png)
![N-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylsulfamoylfluoride](/img/structure/B13517158.png)
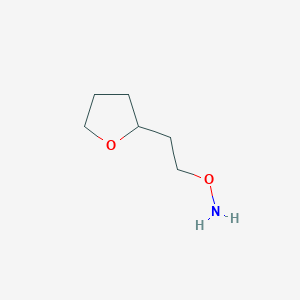
![benzyl (2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoate](/img/structure/B13517174.png)
![Benzyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13517176.png)

